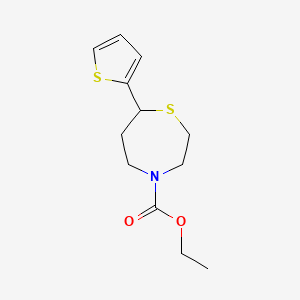
Ethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate is a useful research compound. Its molecular formula is C12H17NO2S2 and its molecular weight is 271.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate is a compound belonging to the thiazepane class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, case studies, and research findings.
Chemical Structure and Synthesis
The compound features a thiazepane ring structure with a thiophene substituent at the 7-position and an ethyl ester at the 4-position. The thiazepane ring is a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to its unique properties.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions that create the thiazepane framework. Common synthetic routes include:
- Cyclization of thiolactones : This method utilizes thiolactones as precursors in the presence of bases like sodium hydride or potassium carbonate.
- Reagents : Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to facilitate the reaction conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:
- Case Study : In a study involving human cancer cell lines, compounds structurally related to this compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 37 nM to 86 nM against several types of cancer cells, indicating significant antiproliferative activity .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding Affinity : The compound may interact with specific enzymes or receptors, modulating their activity. The presence of the thiophene group enhances binding affinity due to its electron-withdrawing properties.
- Inhibition of Key Pathways : Research indicates potential inhibition of pathways involved in tumor growth and metastasis, particularly through interactions with bromodomain-containing proteins (BRD4), which play a role in gene regulation .
Comparative Analysis
To understand the uniqueness of this compound compared to other thiazepane derivatives, a comparison table is provided below:
| Compound Name | GI50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | 37 - 86 | BRD4 inhibition |
| Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate | 33 | EGFR/BRAF V600E inhibition |
| Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate | Varies | Antiproliferative |
Recent Studies
Recent investigations into thiazepane derivatives have revealed promising results regarding their biological activities:
- Antiproliferative Activity : Several derivatives have shown effective inhibition against cancer cell lines with low toxicity levels in normal cells .
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression .
- Induction of Apoptosis : Some studies indicated that thiazepane derivatives could induce apoptosis in cancer cells by disrupting cell cycle progression .
Propiedades
IUPAC Name |
ethyl 7-thiophen-2-yl-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S2/c1-2-15-12(14)13-6-5-11(17-9-7-13)10-4-3-8-16-10/h3-4,8,11H,2,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCONUJRWPNDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(SCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














